3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at the 5-position with a pyrrolidin-3-yl group bearing a 3-(trifluoromethyl)phenylsulfonyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group contributes to hydrogen bonding and electrostatic interactions, making it a candidate for pharmaceutical applications. Its synthesis typically involves coupling reactions between pyrrolidine derivatives and sulfonyl chlorides, followed by oxadiazole ring formation .
Properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-2-1-3-11(6-10)23(20,21)19-5-4-9(7-19)12-17-8-22-18-12/h1-3,6,8-9H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEIATYKMORVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological properties, including its pharmacological potential and mechanisms of action, supported by various studies and data.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole core linked to a pyrrolidine moiety that is further substituted with a trifluoromethylphenylsulfonyl group. This unique structure enhances its interaction with biological targets.
Biological Activity Overview
-
Antiparasitic Activity :
- A study on oxadiazole derivatives demonstrated that certain compounds exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship indicated that the presence of the oxadiazole core is crucial for its antiplasmodial effects, with some derivatives showing IC50 values below 40 nM against drug-sensitive and multi-drug resistant strains .
- Antimycobacterial Activity :
-
Anticancer Activity :
- Various studies have reported that oxadiazole derivatives possess anticancer properties. For instance, compounds were shown to inhibit cell proliferation in multiple cancer cell lines with IC50 values ranging from 20 to 92.4 µM across different tumor types . The structure of this compound may contribute similarly due to its bioactive scaffold.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many oxadiazoles have been shown to inhibit key enzymes involved in cellular processes such as deacetylases and kinases .
- Interaction with Biological Targets : The trifluoromethyl and sulfonyl groups enhance lipophilicity and electronic properties, facilitating better binding to biological targets.
Case Study 1: Antimalarial Screening
In a screening study involving various oxadiazole derivatives:
- Three compounds were identified with significant antiplasmodial activity against P. falciparum strains.
- The best-performing compound exhibited an IC50 of 0.50 µM against the multi-drug resistant line .
Case Study 2: Antitubercular Activity
A comparative analysis revealed that compounds similar to this compound showed:
Data Table: Biological Activities of Oxadiazole Derivatives
| Compound Name | Target Pathogen | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | P. falciparum | <40 | Enzyme Inhibition |
| Compound B | M. tuberculosis | <10 | Cell Wall Disruption |
| Compound C | Cancer Cell Lines | 20 - 92.4 | Apoptosis Induction |
Comparison with Similar Compounds
Structural Analogues and Their Features
The following table summarizes key structural and functional differences between the target compound and its analogs:
Computational Docking Insights
Glide docking studies () reveal that sulfonyl-containing analogs (e.g., target compound and 4-chlorophenyl derivative) show superior binding to hydrophobic pockets in proteins due to their electron-withdrawing groups. The trifluoromethyl group in the target compound enhances van der Waals interactions, while the sulfonyl group participates in hydrogen bonding .
Structure–Activity Relationships (SAR)
- Pyrrolidine vs.
- Substituent Effects :
- Heterocyclic Linkers : Pyridazine-containing analogs () enable additional π-stacking interactions, broadening target applicability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
